molecular formula C14H12BNO3 B581869 (3-((2-Cyanobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-79-9

(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid

Cat. No.: B581869
CAS No.: 1256355-79-9
M. Wt: 253.064
InChI Key: DXKOXHWUUJRLHR-UHFFFAOYSA-N
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Description

(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid: . This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with a cyanobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-Cyanobenzyl)oxy)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely applied method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-((2-Cyanobenzyl)oxy)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding phenols or quinones.

    Reduction: Formation of boronate esters.

    Substitution: Nucleophilic substitution reactions at the boronic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include phenols, boronate esters, and substituted boronic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, (3-((2-Cyanobenzyl)oxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in Suzuki–Miyaura coupling reactions makes it valuable for constructing biaryl compounds and other aromatic systems .

Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in designing enzyme inhibitors .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and sensors. Its unique chemical properties allow for the development of materials with specific functionalities .

Mechanism of Action

The mechanism of action of (3-((2-Cyanobenzyl)oxy)phenyl)boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various therapeutic effects .

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.

    (4-(Hydroxymethyl)phenyl)boronic acid: Another boronic acid derivative with different substituents, used in similar applications.

Uniqueness: (3-((2-Cyanobenzyl)oxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanobenzyl group can influence its reactivity and interaction with molecular targets, making it a valuable compound for specialized applications.

Properties

IUPAC Name

[3-[(2-cyanophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-11-4-1-2-5-12(11)10-19-14-7-3-6-13(8-14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKOXHWUUJRLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=CC=C2C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655853
Record name {3-[(2-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-79-9
Record name Boronic acid, B-[3-[(2-cyanophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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